6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine
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Overview
Description
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine is a heterocyclic compound that features both purine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine typically involves the formation of the purine ring followed by the introduction of the thiophene moiety. One common method includes the reaction of a purine derivative with a thiophene-containing reagent under specific conditions. For example, the use of a bis(alkoxo)palladium complex enables an efficient phosphine-free direct C-H arylation of thiophenes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as catalytic vapour-phase reactions or the use of environmentally sustainable strategies like the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process .
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or organometallic compounds for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiophene moiety .
Scientific Research Applications
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials and functional supramolecular chemistry
Mechanism of Action
The mechanism by which 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: This compound shares structural similarities with 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine and is studied for its quorum sensing inhibitory activities.
Methanethiol-bridged benzimidazole derivatives: These compounds are similar in structure and are explored for their tumor inhibitory activities.
Uniqueness
6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine is unique due to its combination of purine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
CAS No. |
51776-58-0 |
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Molecular Formula |
C10H12N4S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
6-methylsulfanyl-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C10H12N4S2/c1-15-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-16-7/h5-7H,2-4H2,1H3 |
InChI Key |
XBEMNCRDBWZLRW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3CCCS3 |
Origin of Product |
United States |
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